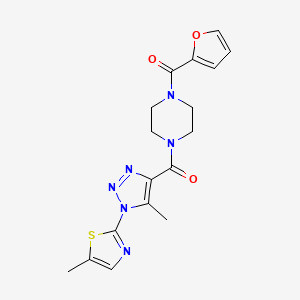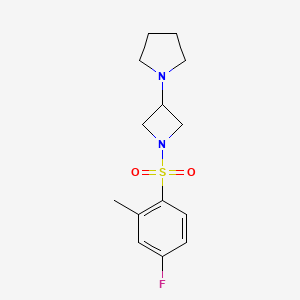
1-Boc-4-Morpholin-4-ylmethyl-piperidine
Descripción general
Descripción
1-Boc-4-Morpholin-4-ylmethyl-piperidine is a chemical compound with the IUPAC name tert-butyl 4-(4-morpholinylmethyl)-1-piperidinecarboxylate. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol .
Métodos De Preparación
The synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine typically involves the reaction of 4-morpholinylmethyl-piperidine with tert-butyl chloroformate (Boc2O) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Boc-4-Morpholin-4-ylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-Boc-4-Morpholin-4-ylmethyl-piperidine is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules to enhance their activity or stability. The molecular targets and pathways involved depend on the specific application and the final product synthesized using this compound .
Comparación Con Compuestos Similares
1-Boc-4-Morpholin-4-ylmethyl-piperidine can be compared with similar compounds such as:
1-Boc-4-piperidinemethanol: Another Boc-protected piperidine derivative used in organic synthesis.
1-Boc-4-methylpiperidine: A simpler Boc-protected piperidine used as a building block in chemical synthesis.
4-Morpholinylmethyl-piperidine: The non-Boc-protected version of the compound, used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its dual functionality, combining the properties of both morpholine and piperidine rings, making it a versatile intermediate in various synthetic pathways.
Propiedades
IUPAC Name |
tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBJLJUIVLSYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)


![5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2692549.png)




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)
